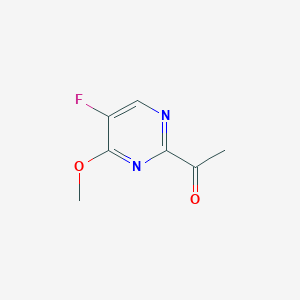

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

Description

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a pyrimidine derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol . Its structure features a pyrimidine ring substituted with a fluorine atom at position 5, a methoxy group at position 4, and an acetyl group (ethanone) at position 2 (Figure 1). Pyrimidine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and intermediates in drug synthesis.

Properties

IUPAC Name |

1-(5-fluoro-4-methoxypyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCISZCPOKGYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C(=N1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone can be synthesized through various synthetic routes, including the following:

Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of this compound.

Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a fluorine-containing nucleophile.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with various functional groups introduced onto the pyrimidine ring.

Scientific Research Applications

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the role of pyrimidines in cellular processes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The biological and physicochemical properties of pyrimidine-based ethanones are highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Electron-withdrawing groups (F, Br) enhance stability and influence binding affinity in biological systems.

- Methoxy groups (-OCH₃) improve solubility and modulate electronic effects. The dual substitution (fluoro and methoxy) in the target compound may synergistically enhance pharmacokinetic properties compared to monosubstituted analogs .

- Sulfur-containing analogs (e.g., 2-sulfanylidene derivatives) exhibit distinct biological activities, such as antibacterial effects, attributed to thione groups’ metal-binding capacity .

Biological Activity

Overview of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, also known by its CAS number 1823885-48-8, is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a fluorine atom and a methoxy group, which may contribute to its biological activity.

Chemical Structure

The molecular formula of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone can be represented as follows:

Potential Biological Activities

Antimicrobial Activity: Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone have shown effectiveness against various bacterial strains and fungi, potentially due to their ability to interfere with nucleic acid synthesis or enzyme activity.

Anticancer Properties: Some studies suggest that pyrimidine derivatives exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. The presence of the fluorine atom may enhance the compound's potency and selectivity for cancer cells.

Enzyme Inhibition: The methoxy group in the compound could influence its interaction with enzymes. Research indicates that similar compounds can act as inhibitors of enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Case Studies

-

Antimicrobial Efficacy:

- A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential for further development as antimicrobial agents.

-

Anticancer Activity:

- In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain pyrimidine derivatives induced apoptosis at concentrations as low as 25 µM. The mechanism was attributed to the inhibition of cell cycle progression and induction of reactive oxygen species (ROS).

-

Enzyme Inhibition Studies:

- Research focusing on enzyme kinetics revealed that methoxy-substituted pyrimidines could inhibit thymidylate synthase with IC50 values in the low micromolar range, suggesting a mechanism for potential anticancer effects.

Data Table: Biological Activity Summary

| Activity Type | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Pyrimidine Derivative | Effective against S. aureus and E. coli | |

| Anticancer | Pyrimidine Derivative | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Methoxy-Pyrimidine | Inhibits thymidylate synthase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.